6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
6-Ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold fused from thiophene and pyrimidinone rings. Key structural features include:
- 6-Ethyl group: Enhances lipophilicity and steric bulk.
- 3-Methoxypropyl substituent: Introduces an ether oxygen for improved solubility and conformational flexibility.
Properties
IUPAC Name |
6-ethyl-3-(3-methoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-8-7-9-10(18-8)13-12(17)14(11(9)15)5-4-6-16-2/h7H,3-6H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHMHJFEXGOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 749902-05-4) is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 284.40 g/mol. The structure features a thienopyrimidine core that is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the thieno[2,3-d]pyrimidine class. A notable investigation involved a series of derivatives where compounds were tested against various human tumor cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition across multiple cell lines.
Case Study: In Vitro Activity
A study published in December 2022 synthesized a series of thieno[2,3-d]pyrimidine derivatives, including those similar to this compound. This study evaluated their inhibitory effects on over 60 human tumor cell lines. Key results included:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) | Comparison to 5-Fluorouracil |
|---|---|---|---|---|
| 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
| 23 | 67.7 | 6.6 | 100 | 4-fold better |
Compounds 20 and 23 demonstrated superior activity compared to the standard chemotherapeutic agent, 5-fluorouracil, indicating a promising avenue for further research in cancer therapy .
The mechanism by which thieno[2,3-d]pyrimidines exert their antitumor effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cancer cells. The binding affinity of these compounds to DHFR is enhanced by structural modifications that increase lipophilicity and improve cellular uptake.
Structural Insights
The structural analysis suggests that the presence of specific functional groups at positions 1 and 2 of the thieno[2,3-d]pyrimidine scaffold is essential for effective DHFR inhibition. For instance:
- Nitrogen at Position 1 : Forms a salt bridge with Glu30.
- NH₂ Group at Position 2 : Facilitates hydrogen bonding with key amino acids in the enzyme's active site.
- Oxygen at Position 4 : Critical for additional hydrogen bonds enhancing binding affinity .
Toxicity Profile
The toxicity evaluation of similar thieno[2,3-d]pyrimidine derivatives revealed low acute toxicity levels. For instance, in studies involving mice:
- LD100 ranged from 2000 to 2500 mg/kg .
- Maximum Tolerated Dose (MTD) was between 1200 and 1750 mg/kg .
These findings suggest a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with analogous derivatives:
Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
